Flestolol

beta-blocker potency isoproterenol antagonism preclinical pharmacology

Flestolol (ACC-9089) is a non-selective, competitive beta-adrenergic receptor antagonist of the ultra-short-acting class, devoid of intrinsic sympathomimetic activity. Developed as an intravenous agent for acute critical care settings, flestolol is distinguished within its class by rapid hydrolysis via plasma esterases, yielding an elimination half-life of approximately 6.5 to 7.2 minutes and pharmacologically inactive metabolites.

Molecular Formula C15H22FN3O4
Molecular Weight 327.35 g/mol
CAS No. 87721-62-8
Cat. No. B107670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlestolol
CAS87721-62-8
SynonymsACC 9089
ACC-9089
flestolol
flestolol sulfate
Molecular FormulaC15H22FN3O4
Molecular Weight327.35 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O
InChIInChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22)
InChIKeyZPLOQFLCMVIWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flestolol (CAS 87721-62-8): Ultra-Short-Acting Non-Selective Beta-Blocker for Critical Care Rate Control


Flestolol (ACC-9089) is a non-selective, competitive beta-adrenergic receptor antagonist of the ultra-short-acting class, devoid of intrinsic sympathomimetic activity [1]. Developed as an intravenous agent for acute critical care settings, flestolol is distinguished within its class by rapid hydrolysis via plasma esterases, yielding an elimination half-life of approximately 6.5 to 7.2 minutes and pharmacologically inactive metabolites [1][2][3]. Its molecular formula is C₁₅H₂₂FN₃O₄ (MW 327.35 g/mol), and it exists as a racemic mixture with the (-)-enantiomer bearing the pharmacologically active configuration [4][5]. Flestolol was advanced to clinical evaluation for supraventricular tachyarrhythmias and unstable angina but did not receive regulatory approval for commercial marketing [6].

Why Flestolol Cannot Be Interchanged with Esmolol, Landiolol, or Propranolol in Critical Care Protocols


Within the ultra-short-acting intravenous beta-blocker category, flestolol, esmolol, and landiolol each exhibit materially different receptor selectivity profiles, elimination kinetics, and potency characteristics that preclude generic interchangeability in critical care settings. Flestolol is uniquely non-cardioselective (β₁/β₂ non-selective) among this group, whereas esmolol and landiolol are cardioselective (β₁/β₂ selectivity ratios of 33 and 255, respectively) [1][2]. This selectivity divergence carries direct implications for pulmonary safety in patients with reactive airway disease and for therapeutic utility in syndromes such as Wolff-Parkinson-White where non-selective β-blockade may confer specific advantages [3]. Furthermore, flestolol's elimination half-life of 6.5–7.2 minutes is intermediate between landiolol (~4 minutes) and esmolol (~9 minutes), yielding distinct titration and washout time courses [1][4][5]. Potency also differs markedly: flestolol was >10-fold more potent than esmolol on a per-weight basis in preclinical models, meaning dose conversion is not linear [6]. Substituting any one of these agents for another without protocol adjustment risks clinically meaningful under- or over-blockade.

Flestolol (87721-62-8): Quantified Differentiation Evidence Against Closest Comparators


Flestolol Demonstrates >10-Fold Greater Beta-Blocking Potency Than Esmolol in Direct Head-to-Head Preclinical Comparison

In a direct head-to-head study in reserpinized conscious rabbits, flestolol was >10-fold as active as esmolol on an equal-weight infusion basis (both at 31 µg/kg/min) in inhibiting isoproterenol-induced hypotension and tachycardia. Esmolol served as the active comparator within the same experimental protocol, providing a within-study potency ranking [1]. Flestolol's potency was further characterized in isolated tissues from guinea pigs, where it exhibited atrial pA₂ of 8.01 and tracheal pA₂ of 8.16, confirming non-selective, potent β-blockade at the receptor level [2]. In the original medicinal chemistry characterization, flestolol (ACC-9089) demonstrated potency equal to propranolol in the anesthetized dog model, yet with a duration of action of only approximately 21 minutes compared to propranolol's hours-long effect [3].

beta-blocker potency isoproterenol antagonism preclinical pharmacology

Flestolol Elimination Half-Life of 6.5–7.2 Minutes: Quantitatively Shorter Than Esmolol (~9 min) for Faster Titration Recovery

Flestolol's elimination half-life was measured at approximately 6.5 minutes in healthy volunteer studies [1] and averaged 7.2 minutes in a 72-hour continuous infusion pharmacokinetic study (mean ± SD steady-state concentration: 31.1 ± 12.0 ng/mL; total body clearance: 181 ± 66 mL/min/kg; apparent volume of distribution: 1.89 L/kg) [2]. By comparison, esmolol's elimination half-life is approximately 9 minutes (range 4–16 minutes) [3], and landiolol's half-life is approximately 4 minutes [4]. Flestolol's 6.5–7.2 minute half-life thus occupies an intermediate position among ultra-short-acting beta-blockers: it delivers a faster offset than esmolol (~28% shorter half-life), which may enable more rapid titration cycle times in critical care settings, while providing a broader therapeutic window than the extremely short-acting landiolol (~4 min) for sustained infusion scenarios [1][2][4].

pharmacokinetics elimination half-life titratability

Non-Selective β₁/β₂ Blockade: Flestolol's Receptor Profile Enables Distinct Clinical Utility vs. Cardioselective Ultra-Short-Acting Alternatives

Flestolol is a non-selective β₁/β₂-adrenergic receptor antagonist (atrial pA₂ 8.01; tracheal pA₂ 8.16 in guinea pig isolated tissues, with near-identical affinity at cardiac and airway β-receptors, ΔpA₂ = 0.15) [1]. This contrasts with esmolol (β₁/β₂ selectivity ratio = 33) and landiolol (β₁/β₂ selectivity ratio = 255), both of which preferentially target cardiac β₁-receptors [2]. Flestolol's non-selectivity translates into a clinically differentiating feature in Wolff-Parkinson-White (WPW) syndrome: in a study of 10 WPW patients during atrial fibrillation, flestolol (100 µg/kg bolus + 10 µg/kg/min infusion) slowed conduction over the accessory pathway and prevented isoproterenol-mediated increases in ventricular rate—an effect that depends on β₂-receptor engagement on accessory pathway tissue [3]. Specifically, flestolol increased mean RR interval during AF from 382 ± 20 ms to 416 ± 22 ms (p = 0.02) and increased the shortest preexcited RR interval from 251 ± 18 ms to 270 ± 17 ms (p < 0.01) [3].

beta-adrenoceptor selectivity Wolff-Parkinson-White syndrome accessory pathway conduction

Rapid Beta-Blockade Recovery: 96% Reversal Within 20 Minutes and Complete Recovery Within 30–45 Minutes Post-Infusion

Flestolol's pharmacodynamic offset was quantified in two independent human studies. Achari et al. (1987) reported a mean 96% recovery from beta-blockade (isoproterenol-induced tachycardia attenuation) within 20 minutes of terminating a 72-hour continuous infusion at 5 µg/kg/min in healthy subjects [1]. Turlapaty et al. (1986) demonstrated that after flestolol infusion, a marked reduction in beta-blockade occurred within 6 minutes, with complete recovery achieved within 30 to 45 minutes across 30 healthy subjects receiving doses of 0.5–100 µg/kg/min [2]. In a conscious dog model, Grohs et al. (1990) confirmed an 83% loss of beta-blocking effect within 25 minutes of discontinuing flestolol infusion [3]. For context, esmolol's offset, governed by its ~9-minute half-life, typically requires approximately 30–45 minutes for near-complete recovery, while propranolol's offset extends over several hours (t₁/₂ 3–6 hours) [4][5]. Flestolol's washout is therefore both quantitatively faster and more completely characterized across multiple independent studies than any single comparator in its class.

beta-blocker washout drug offset kinetics critical care safety

Clinical Efficacy in Atrial Fibrillation/Flutter: 30 bpm Ventricular Rate Reduction with 78% Endpoint Achievement and Sustained 24-Hour Response

In a prospective clinical study of 18 patients with new-onset atrial fibrillation or atrial flutter and rapid ventricular response (baseline ≥120 bpm for ≥30 minutes), flestolol administered by intravenous infusion with dose escalation reduced mean ventricular response from 133 ± 12 bpm at baseline to 103 ± 20 bpm at end-titration (p < 0.0001), a mean reduction of 30 bpm (22.6% decrease) [1]. Fourteen of 18 patients (78%) achieved at least one pre-specified endpoint: ≥20% heart rate reduction, rate ≤100 bpm, or conversion to normal sinus rhythm. All 14 patients who continued to a 24-hour maintenance infusion sustained their therapeutic response. Upon flestolol discontinuation, ventricular response increased by 33 ± 23% within 60 minutes, confirming that the effect was drug-dependent and rapidly reversible [1]. In a separate electropharmacology study of 21 patients with inducible supraventricular tachycardia, flestolol increased AV nodal effective refractory period (fast pathway p < 0.02; slow pathway p < 0.01) and prevented tachycardia initiation in 5 of 6 AV nodal tachycardia patients (83%) [2]. Adverse effects were limited to hypotension in 2 patients (11%) [1].

atrial fibrillation rate control supraventricular tachyarrhythmia acute clinical efficacy

Sustained Tolerability During Extended 7-Day Continuous Infusion: Differentiating Flestolol for Prolonged Critical Care Applications

Flestolol was evaluated for extended-duration continuous intravenous infusion beyond the typical 24-hour window used for acute rate control. In long-term infusion studies, flestolol was well tolerated at the effective beta-blocking dose of 5 µg/kg/min for up to seven consecutive days, with no clinically significant alterations in blood chemistry, hematology, or creatinine clearance [1][2]. Blood concentrations increased linearly with dose (r = 0.91 correlation between dosage and blood levels, p < 0.01), and a strong correlation existed between blood concentrations and the degree of beta-adrenergic blockade [3]. Steady-state blood concentration was achieved within 30 minutes of infusion initiation, with mean steady-state concentration of 31.1 ± 12.0 ng/mL at the 5 µg/kg/min dose [2]. This 7-day tolerability profile is a differentiating characteristic: esmolol's approved labeling supports use up to 48 hours, and landiolol is indicated for short-term use typically not exceeding 24 hours [4]. Flestolol therefore provides evidence for sustained beta-blockade over durations where other ultra-short-acting agents have more limited safety data or regulatory support.

long-term infusion safety continuous beta-blockade critical care pharmacology

Flestolol (CAS 87721-62-8): Evidence-Based Application Scenarios for Research and Clinical Procurement


Acute Ventricular Rate Control in New-Onset Atrial Fibrillation/Flutter Requiring Rapid Onset and Predictable Offset

Flestolol provides a 22.6% (30 bpm) mean reduction in ventricular response rate (from 133 ± 12 to 103 ± 20 bpm, p < 0.0001) with 78% of patients achieving rate-control endpoints and 100% response maintenance during continuous 24-hour infusion [1]. Its 6.5–7.2 minute elimination half-life and 96% recovery from beta-blockade within 20 minutes of discontinuation make it suitable for scenarios where rapid reversibility is essential—such as post-cardiothoracic surgery, acute coronary syndromes with tachyarrhythmia, or critical care titration where hemodynamic status may change rapidly [2][3].

Wolff-Parkinson-White Syndrome with Atrial Fibrillation: Non-Selective Beta-Blockade for Accessory Pathway Rate Control

Flestolol's non-selective β₁/β₂ profile uniquely qualifies it among ultra-short-acting agents for WPW-related atrial fibrillation. In 10 WPW patients, flestolol (100 µg/kg bolus + 10 µg/kg/min infusion) significantly slowed conduction over the accessory pathway: mean RR interval increased from 382 ± 20 to 416 ± 22 ms (p = 0.02), and the shortest preexcited RR interval increased from 251 ± 18 to 270 ± 17 ms (p < 0.01) [4]. Flestolol also reversed isoproterenol-mediated increases in ventricular rate—an effect likely dependent on β₂-receptor engagement that cardioselective agents (esmolol, landiolol) may not provide to the same degree [4].

Electrophysiology Study Protocols Requiring Sequential Antiarrhythmic Drug Testing Within a Single Session

Flestolol's ultrashort half-life and rapid offset enable electropharmacologic testing of a second antiarrhythmic drug within the same procedure session. In an electrophysiology study of 21 patients, flestolol's kinetics permitted clinically indicated testing of a second agent in 8 patients, and the tachycardia cycle length 30 minutes after flestolol infusion was nearly identical to the pre-drug control state (354 vs. 355 ms, n = 16), confirming complete washout [5]. This intra-session drug-switching capability is not achievable with longer-acting beta-blockers such as propranolol (t₁/₂ 3–6 hours) and represents a specific operational advantage of flestolol in electrophysiology laboratories [5].

Extended Critical Care Beta-Blockade Beyond 48 Hours for Refractory Unstable Angina or Bridge-to-Procedure Rate Control

For clinical scenarios requiring continuous intravenous beta-blockade exceeding the 24–48 hour window supported by esmolol and landiolol, flestolol's demonstrated 7-day continuous infusion tolerability at therapeutically effective doses (5 µg/kg/min) provides procurement-grade evidence [6][7]. Blood concentrations and beta-blockade remain linearly correlated over extended infusion periods without clinically significant laboratory abnormalities or hemodynamic deterioration, supporting its use in protracted critical care settings such as refractory unstable angina, bridge-to-surgery rate control, or prolonged postoperative tachyarrhythmia management [6][7].

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